molecular formula C12H12FNO3S B11111819 4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide

4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide

Cat. No.: B11111819
M. Wt: 269.29 g/mol
InChI Key: XAANDFWXHCIGOM-UHFFFAOYSA-N
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Description

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE is a synthetic organic compound characterized by the presence of a fluorine atom, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the nitro group can produce the corresponding amine .

Scientific Research Applications

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N-[(FURAN-2-YL)METHYL]ANILINE: Similar structure but lacks the sulfonamide group.

    N-METHYLBENZENE-1-SULFONAMIDE: Contains the sulfonamide group but lacks the furan ring and fluorine atom.

Uniqueness

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the furan ring and sulfonamide group contribute to its potential biological activities .

Properties

Molecular Formula

C12H12FNO3S

Molecular Weight

269.29 g/mol

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C12H12FNO3S/c1-14(9-11-3-2-8-17-11)18(15,16)12-6-4-10(13)5-7-12/h2-8H,9H2,1H3

InChI Key

XAANDFWXHCIGOM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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